![molecular formula C22H38Cl2N2O B4944536 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride, also known as BDPD, is a chemical compound that has been widely studied for its potential applications in scientific research. BDPD belongs to the class of diazepanes, which are a group of compounds that have been found to have various biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.
Mechanism of Action
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride acts as an allosteric modulator of the GABAA receptor, which enhances the binding of GABA to the receptor and increases its inhibitory effects. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride is its selectivity for the GABAA receptor, which allows for specific modulation of this receptor. Additionally, 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride. One area of interest is its potential use as a therapeutic agent for anxiety and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride and its effects on GABAA receptor function. Finally, there is potential for the development of novel analogs of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes.
Synthesis Methods
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride can be synthesized through a multi-step process that involves the reaction of 2-bromoethyl benzyl ether with 1,3-diaminopropane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
Scientific Research Applications
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for studying the role of GABA receptors in the central nervous system. 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to be a selective agonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain.
properties
IUPAC Name |
1-[3-(azepan-1-yl)-2-phenylmethoxypropyl]azepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O.2ClH/c1-2-9-15-23(14-8-1)18-22(19-24-16-10-3-4-11-17-24)25-20-21-12-6-5-7-13-21;;/h5-7,12-13,22H,1-4,8-11,14-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVXDFQQHITRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(CN2CCCCCC2)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
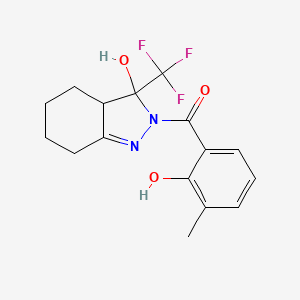
![2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)
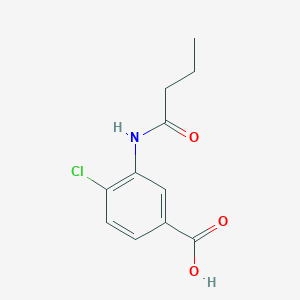
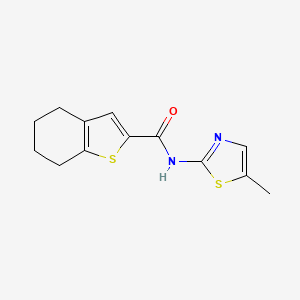
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)
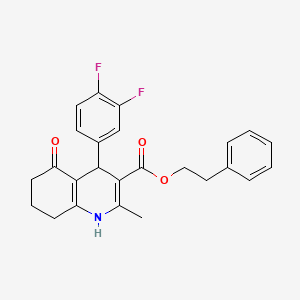
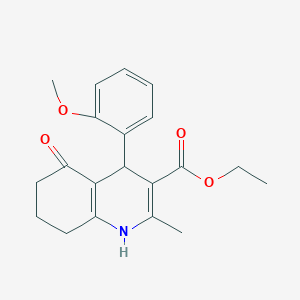
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)